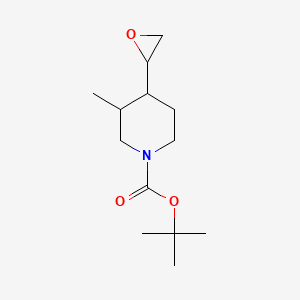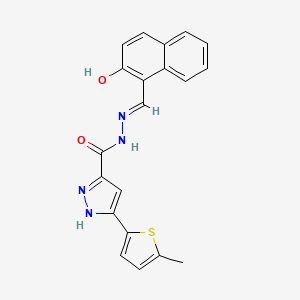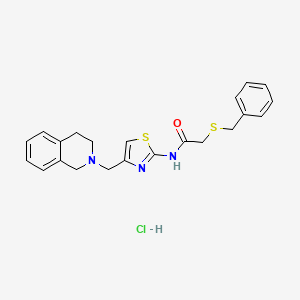
6-hydroxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely belongs to the class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, a related compound was synthesized from ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry .Aplicaciones Científicas De Investigación
Antiviral Activity
Compounds with structural similarities to the one mentioned have been reported to exhibit antiviral properties. For instance, indole derivatives, which share some structural characteristics with the compound , have been synthesized and tested for their antiviral efficacy. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .
Anti-inflammatory Properties
The structural complexity of the compound suggests potential anti-inflammatory applications. Indole derivatives, which may serve as a comparison, have been found to possess anti-inflammatory activities. Specific derivatives have demonstrated significant activity along with a low ulcerogenic index when compared to standard drugs .
Anticancer Potential
Heterocyclic compounds like the one described are often explored for their anticancer potential. The presence of multiple rings and functional groups can interact with biological targets that are relevant in cancer pathways. While specific data on this compound’s anticancer activity is not readily available, its structural analogs have been investigated for such uses .
Antimicrobial Efficacy
The compound’s structure, which includes a pyrimidine ring, suggests it could be effective against bacterial infections. Imidazole-containing compounds, which are structurally related, have shown good antimicrobial potential, indicating a possibility for the compound to be used in developing new antimicrobial agents .
Enzyme Inhibition
Given its complex structure, the compound could act as an enzyme inhibitor, potentially impacting various metabolic pathways. Indole derivatives, for example, have been reported to exhibit anticholinesterase activities, which could be relevant in the treatment of diseases like Alzheimer’s .
Neuroprotective Effects
The compound may also have neuroprotective effects due to its potential influence on oxidative stress and memory. Nicotine derivatives, which can be structurally related, have been studied for their impact on cognitive functions and their ability to mitigate oxidative stress in the brain .
Mecanismo De Acción
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
This could involve binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with similar compounds , it is likely that the compound’s action results in a variety of molecular and cellular effects.
Propiedades
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-21-15(23)7-6-12(20-21)10-4-2-3-5-11(10)19-16(24)13-8-14(22)18-9-17-13/h2-9H,1H3,(H,19,24)(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOOEHHYEBEXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2962197.png)
![2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2962200.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2962205.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2962209.png)
![7-allyl-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2962210.png)
![1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone](/img/structure/B2962212.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2962213.png)
![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2962215.png)

![4-[4-(2-Chlorobenzyl)piperazin-1-yl]aniline](/img/structure/B2962218.png)
